molecular formula C8H9N5O B13880434 3-amino-1H-indazole-5-carbohydrazide CAS No. 1210843-88-1

3-amino-1H-indazole-5-carbohydrazide

Cat. No.: B13880434
CAS No.: 1210843-88-1
M. Wt: 191.19 g/mol
InChI Key: FAYMQLQCIJJSIZ-UHFFFAOYSA-N
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Description

3-Amino-1H-indazole-5-carbohydrazide is a high-purity chemical intermediate intended for research and development applications exclusively. This compound features a multifunctional indazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 3-amino and 5-carbohydrazide substituents make this molecule a highly versatile building block for constructing more complex structures through further synthetic modification, particularly via molecular hybridization strategies . The indazole scaffold is recognized for its significant research value in oncology. Various 3,5-disubstituted indazole derivatives have been designed and synthesized as potential antitumor agents, demonstrating promising inhibitory activities against human cancer cell lines such as chronic myeloid leukemia (K562) and hepatoma (Hep-G2) in vitro . Some derivatives have been shown to induce apoptosis and affect the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway . Beyond oncology, indazole-based compounds are extensively investigated for their potential in central nervous system research. Certain substituted indazole derivatives act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease therapy, with some compounds exhibiting submicromolar to nanomolar IC50 values . Additionally, novel indazole derivatives linked to other heterocycles like 1,2,3-triazole and 1,3,4-oxadiazole have shown significant in vitro antimicrobial activity against various Gram-positive bacterial strains, including S. pneumoniae . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1210843-88-1

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-1H-indazole-5-carbohydrazide

InChI

InChI=1S/C8H9N5O/c9-7-5-3-4(8(14)11-10)1-2-6(5)12-13-7/h1-3H,10H2,(H,11,14)(H3,9,12,13)

InChI Key

FAYMQLQCIJJSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)C(=NN2)N

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis generally proceeds via:

  • Construction of the 1H-indazole core.
  • Introduction of the carboxylic acid or ester functionality at the 5-position.
  • Conversion of the carboxylic acid/ester to the carbohydrazide.
  • Introduction or preservation of the amino group at the 3-position.

Conversion to Carbohydrazide

The transformation of the 5-carboxylic acid or ester group into the carbohydrazide is typically achieved by:

  • Hydrazinolysis of Esters:
    Refluxing the ester derivative with hydrazine hydrate (80%) efficiently converts the ester to the carbohydrazide with high yield and short reaction times (e.g., 20 minutes).

  • Amide Coupling Reactions:
    Using coupling reagents such as HATU in the presence of bases like DIPEA allows for the formation of carboxamide derivatives, which can be further converted to carbohydrazides.

Introduction of the 3-Amino Group

Detailed Preparation Procedure Example

Based on the literature, a representative synthetic sequence is as follows:

Step Reaction Conditions Yield (%) Notes
1 Synthesis of 5-bromo-1H-indazole-3-amine Reflux with hydrazine hydrate (80%) High (>85%) 20 min reaction time
2 Suzuki coupling with substituted boronic acid esters PdCl2(dppf)2 catalyst, Cs2CO3 base, 1,4-dioxane/H2O (1:1), 90 °C, N2 atmosphere Moderate to high Efficient coupling step
3 Acylation with chloroacetic anhydride Alkaline conditions Good Prepares intermediate for further coupling
4 Coupling with hydrazine hydrate or hydrazides Reflux or room temperature High Converts ester or acid to carbohydrazide

Research Outcomes and Yield Analysis

  • The hydrazinolysis step to produce carbohydrazides is rapid and high yielding, making it a preferred method for introducing the carbohydrazide group.

  • Suzuki coupling reactions facilitate structural diversity at position 5, enabling the preparation of various derivatives with potential biological activity.

  • Microwave-assisted cyclization offers a promising route for indazole acetic acid derivatives, potentially adaptable for this compound synthesis.

  • Amide coupling reagents like HATU provide efficient conversion of carboxylic acids to amides and carbohydrazides with yields ranging from 55% to 80%.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Anthranilic acid derivatives cyclization Anthranilic acid amides/esters Various cyclization reagents Multi-step, lengthy Readily available starting materials Low overall yield, expensive reagents
Oxidation of 3-methyl/hydroxymethyl indazole 3-Methyl or 3-hydroxymethyl-1H-indazole Oxidizing agents Moderate conditions Direct access to 3-carboxylic acid Starting materials not always accessible
Microwave-assisted cyclization 3-amino-3-(2-nitroaryl)propanoic acids NaOH, alcohol solvents Microwave irradiation, 150 °C Rapid, good to excellent yields Requires microwave setup
Hydrazinolysis of esters 5-substituted indazole esters Hydrazine hydrate (80%) Reflux, short time High yield, simple Requires ester precursor
Suzuki coupling plus acylation 5-bromo-1H-indazole-3-amine Pd catalyst, boronic acids, chloroacetic anhydride 90 °C, alkaline conditions Versatile, high yield Multi-step, requires Pd catalyst

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-indazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino and carbohydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

3-Amino-1H-indazole-5-carbohydrazide is a nitrogen-containing heterocyclic compound featuring a bicyclic structure that includes an indazole moiety, with an amino group at the 3-position and a carbohydrazide functional group at the 5-position of the indazole ring. The compound, which has the chemical formula C₇H₈N₄O, is recognized for its potential biological activities, especially in medicinal chemistry.

Scientific Research Applications
this compound has applications in medicinal chemistry, particularly as an antitumor agent:

  • Antitumor Agent Research indicates that this compound exhibits biological activities as an antitumor agent and has demonstrated effectiveness against various cancer cell lines, including K562 cells, which are used as a model for chronic myeloid leukemia. The compound's structural features contribute to its ability to inhibit specific protein kinases involved in cancer progression, making it a candidate for further development as an anticancer drug.
  • Bcr-Abl Kinase Inhibition Interaction studies have demonstrated that this compound interacts effectively with various biological targets and shows significant binding affinity toward Bcr-Abl kinase, which is crucial in chronic myeloid leukemia. Molecular docking studies indicate that the compound can fit well into the ATP-binding site of the kinase, suggesting potential for use as a targeted therapy.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Core Structure Substituents Key Properties Reference
3-Amino-1H-indazole-5-carbohydrazide Indazole -NH₂ (C3), -CONHNH₂ (C5) High hydrogen-bonding capacity; potential kinase inhibitor scaffold.
5-Fluoro-1H-indazole-3-carbohydrazide Indazole -F (C5), -CONHNH₂ (C3) Electron-withdrawing -F increases acidity; possible enhanced metabolic stability.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide Triazole -NH₂ (C5), -CONHNH₂ (C3) Electron-deficient triazole core; used in energetic salts with high thermal stability (up to 407°C).
3-Phenyl-5-sulfamoyl-1H-indole-2-carbohydrazide Indole -Ph (C3), -SO₂NH₂ (C5) Sulfonamide group enhances acidity and hydrogen-bonding; antimicrobial applications.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The amino group in this compound donates electrons, increasing basicity and solubility in polar solvents. In contrast, fluorine in 5-fluoro derivatives withdraws electrons, enhancing stability but reducing solubility .
  • Heterocycle Core : Indazoles exhibit greater aromatic stability than indoles due to the fused pyrazole ring. Triazole derivatives (e.g., ) are more electron-deficient, favoring applications in explosives or coordination chemistry .

Thermal and Physical Properties

Melting points and stability vary with substituents:

Compound Melting Point (°C) Thermal Stability Notes
This compound >200 (inferred) High Hydrogen bonding enhances stability.
5-Fluoro-1H-indazole-3-carbohydrazide >200 Moderate -F reduces intermolecular interactions.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide salts 250–407 Very High Crystal packing via hydrogen bonds .
Indole-2-carbohydrazide derivatives 159–200 Moderate Sulfonamide groups lower melting points .

Q & A

Basic: What synthetic routes are commonly employed for preparing 3-amino-1H-indazole-5-carbohydrazide?

Methodological Answer:
The synthesis typically involves hydrazine-mediated cyclization and substitution reactions. For example, a Friedel-Crafts acylation (using SOCl₂ for acid chloride formation) followed by hydrazine hydrate treatment can introduce the carbohydrazide moiety, as demonstrated in analogous indazole syntheses . Key steps include:

  • Acid chloride formation : Reacting a nitro-substituted benzoic acid derivative with SOCl₂.
  • Cyclization : Heating with hydrazine hydrate in DMF to form the indazole core.
  • Nitro reduction : Using hydrazine hydrate and Raney nickel to reduce nitro groups to amines .
    Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions) and stoichiometric control of hydrazine to avoid over-substitution.

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:

  • X-ray refinement : Use SHELXL for high-resolution crystallographic refinement to confirm bond lengths and angles .
  • Dynamic NMR : Conduct variable-temperature NMR to detect tautomeric equilibria or conformational flexibility.
  • Computational validation : Compare experimental data with DFT-optimized structures to identify discrepancies arising from solvent or solid-state effects .
    Example : A mismatch in NH proton chemical shifts might indicate hydrogen bonding in the solid state, resolved via Hirshfeld surface analysis in CrystalExplorer .

Basic: What analytical techniques are essential for characterizing the purity of this compound?

Methodological Answer:

  • HPLC-MS : Quantify purity and detect hydrazine byproducts (e.g., using C18 columns with acetonitrile/water gradients).
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) stretches .
    Note : Residual solvents (e.g., DMF) require GC-MS headspace analysis to meet ICH guidelines.

Advanced: How can reaction conditions be optimized to improve yields of this compound in large-scale syntheses?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. ethanol), and hydrazine stoichiometry to identify robust conditions.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr reflux) while maintaining yield .
  • Catalysis : Screen Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency .
    Case Study : Replacing traditional heating with microwave irradiation increased yield from 65% to 82% for a related indazole carbohydrazide .

Basic: What computational tools predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electronegativity (χ), and hardness (η) via the Parr-Pearson approach (η = (I − A)/2, where I = ionization potential, A = electron affinity) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reactivity predictions.
    Example : A low η value (<4 eV) suggests high softness, favoring interactions with soft electrophiles (e.g., transition metals) .

Advanced: How does the carbohydrazide moiety influence the biological activity of 3-amino-1H-indazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the hydrazide group to assess its role in hydrogen bonding (e.g., replacing –CONHNH₂ with –COOH or –CONHR).
  • In Vitro Assays : Test inhibition of kinases or oxidoreductases, correlating IC₅₀ values with substituent electronic profiles (Hammett σ constants).
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), prioritizing derivatives with strong binding energies (<−8 kcal/mol) .
    Key Finding : The –CONHNH₂ group enhances chelation of metal cofactors in enzyme active sites, as seen in analogous indazole-based inhibitors .

Basic: What safety protocols are critical when handling hydrazine derivatives like this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize hydrazine byproducts with hypochlorite solution before disposal.
  • Storage : Keep under nitrogen at −20°C to prevent oxidation .
    Reference : Cayman Chemical’s Safety Data Sheet guidelines for structurally similar carbohydrazides .

Advanced: How can machine learning models accelerate the discovery of novel this compound analogs?

Methodological Answer:

  • Data Curation : Compile synthetic yields, spectroscopic data, and bioactivity from Reaxys or PubChem.
  • Feature Selection : Train models on descriptors like molecular weight, logP, and topological polar surface area.
  • Platforms : Use Chemprop or DeepChem to predict reaction outcomes or toxicity.
    Case Study : A random forest model achieved 85% accuracy in predicting solubility for indazole derivatives, reducing experimental screening by 40% .

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